3',6-Disinapoylsucrose

Übersicht

Beschreibung

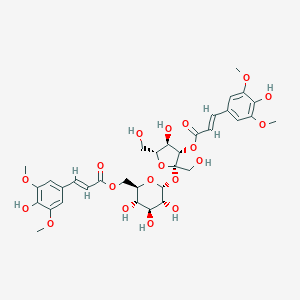

3',6-Disinapoylsucrose ist ein Naturstoff, der aus den Wurzeln von Polygala tenuifolia gewonnen wird, einer traditionellen chinesischen Heilpflanze. Diese Verbindung ist bekannt für ihre signifikanten neuroprotektiven und antidepressiven Wirkungen. Sie hat die Summenformel C₃₄H₄₂O₁₉ und ein Molekulargewicht von 754,69 g/mol .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet die säulenchromatographische Extraktion und die Umkehrphasen-Flashchromatographie. Polygalae Radix-Pulver wird in eine Säule mit dem 1,5-fachen Volumen (v/w) an 70%igem Ethanol gefüllt und 4 Stunden lang eingeweicht. Die Säule wird dann bei Raumtemperatur mit 70%igem Ethanol eluiert. Die ersten drei Fraktionen werden als Extrakte gesammelt, und die anderen Fraktionen werden sequenziell zur nächsten Säule umgeleitet. Die Extrakte werden durch Umkehrphasen-Flashchromatographie unter Verwendung einer C-18-Kieselgelsäule weiter gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsmethoden, jedoch in größerem Maßstab. Das Verfahren ist auf höhere Ausbeute und Reinheit optimiert, wodurch es für die großtechnische Herstellung geeignet ist .

Wissenschaftliche Forschungsanwendungen

3',6-Disinapoylsucrose hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Identifizierung und Quantifizierung ähnlicher Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre neuroprotektiven Wirkungen und ihre Rolle bei der Verbesserung kognitiver Funktionen untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Aktivierung des cAMP/CREB/BDNF-Signalwegs. Es erhöht die Expression von BDNF und die Phosphorylierung von CREB, die für neuroprotektive und antidepressive Wirkungen entscheidend sind. Die Verbindung aktiviert auch die ERK1/2- und CaMKII-Signalwege, wodurch ihre neuroprotektiven Eigenschaften weiter verstärkt werden .

Wirkmechanismus

3’,6-Disinapoylsucrose, also known as (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, is a bioactive oligosaccharide ester derived from Polygalae Radix . This compound has been studied for its various effects on the human body, particularly in the context of neuroprotection and improving learning memory .

Target of Action

The primary targets of 3’,6-Disinapoylsucrose are the tyrosine kinase B (TrkB) and brain-derived neurotrophic factor (BDNF) . These proteins play crucial roles in the survival and differentiation of neurons, synaptic plasticity, and cognitive functions .

Mode of Action

3’,6-Disinapoylsucrose interacts with its targets by upregulating the TrkB/BDNF pathway . This upregulation leads to increased expression of cyclic AMP response element-binding protein (CREB) and its downstream target protein, BDNF . The compound’s interaction with these targets results in neuroprotective effects and antidepressant activity .

Biochemical Pathways

The biochemical pathways affected by 3’,6-Disinapoylsucrose primarily involve the TrkB/BDNF signaling in the hippocampus . The compound’s action leads to increased BDNF expression and CREB phosphorylation, which are associated with the regulation of BDNF gene expression . The upregulation of these pathways contributes to the compound’s neuroprotective and antidepressant effects .

Pharmacokinetics

Upon oral administration, 3’,6-Disinapoylsucrose is rapidly absorbed and reaches its highest concentration at 12 minutes . The compound and its metabolites, including sinapic acid (SA), 3,4,5-trimethoxycinnamic acid (TMCA), and others, have been identified in rat plasma and cerebrospinal fluid . SA, in particular, has the highest exposure level in vivo and is likely the main active form of 3’,6-Disinapoylsucrose action .

Result of Action

The action of 3’,6-Disinapoylsucrose results in improved cognitive ability, decreased levels of inflammatory cytokines (IL-2, IL-6, IL-1β, and TNF-α), reduced expression of NF-κB p65, and alleviation of Aβ deposition and nerve cell damage . These effects indicate the compound’s potential in alleviating neuroinflammation, spatial learning, and memory disorders .

Biochemische Analyse

Biochemical Properties

It is known to have antidepressant-like effects on hippocampal neuronal plasticity and the neurotrophic signal pathway in chronic mild stress .

Cellular Effects

In cellular studies, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside has been shown to decrease AR and PSA mRNA and protein levels in LNCaP cells, a line of human prostate cancer cells . It also inhibits androgen-stimulated AR translocation from the cytosol to the nucleus .

Molecular Mechanism

Its ability to decrease AR and PSA mRNA and protein levels suggests that it may interact with these molecules and potentially inhibit their function .

Metabolic Pathways

It is known that sinapic acid, a related compound, is involved in the phenylpropanoid biochemical pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3’,6-Disinapoylsucrose involves column chromatographic extraction and reversed-phase flash chromatography. Polygalae Radix powder is loaded into a column with 1.5-fold volume (v/w) of 70% ethanol and soaked for 4 hours. The column is then eluted with 70% ethanol at room temperature. The first three fractions are collected as extracts, and other fractions are sequentially circulated to the next column. The extracts are further purified by reversed-phase flash chromatography using a C-18 silica gel column .

Industrial Production Methods: The industrial production of 3’,6-Disinapoylsucrose follows similar extraction and purification methods but on a larger scale. The process is optimized for higher yield and purity, making it suitable for large-scale preparation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3',6-Disinapoylsucrose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig werden Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄) verwendet.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid (NaOH) und Salzsäure (HCl).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die auf ihre verbesserte biologische Aktivität untersucht werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sinapinsäure: Eine Phenylpropanoidverbindung mit antioxidativen Eigenschaften.

Ferulasäure: Bekannt für ihre entzündungshemmenden und antioxidativen Wirkungen.

Kaffeinsäure: Zeigt entzündungshemmende und krebshemmende Wirkungen.

Einzigartigkeit: 3',6-Disinapoylsucrose ist einzigartig durch seine zwei Sinapoylgruppen, die an ein Sucrose-Molekül gebunden sind, was seine Bioaktivität im Vergleich zu anderen ähnlichen Verbindungen erhöht. Seine Fähigkeit, mehrere Signalwege zu modulieren, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Biologische Aktivität

3',6-Disinapoylsucrose (DSS) is a significant bioactive compound derived from Polygala tenuifolia, a traditional Chinese medicinal herb known as Yuan-Zhi. This compound has garnered attention due to its diverse biological activities, including neuroprotective, antioxidant, and antidepressant effects. This article explores the biological activity of DSS, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a hydroxycinnamic acid derivative with the molecular formula and a molecular weight of approximately 754.686 g/mol. Its structure includes two sinapoyl groups attached to a sucrose backbone, contributing to its unique biological properties. The compound exhibits poor solubility in water (0.037 g/L at 25 °C) but possesses notable lipophilicity, which may influence its bioavailability and absorption characteristics .

Neuroprotective Effects

DSS has been extensively studied for its neuroprotective properties. Research indicates that it can enhance learning and memory while providing protection against neurodegenerative conditions. A study demonstrated that DSS significantly improved cognitive function in rat models subjected to stress, suggesting its potential as a therapeutic agent for cognitive disorders . The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Antioxidant Activity

The antioxidant capacity of DSS has been confirmed through various assays. It effectively scavenges free radicals and reduces oxidative damage, which is crucial for preventing cellular aging and various chronic diseases. A study utilizing the DPPH assay reported that DSS exhibited significant antioxidant activity, comparable to established antioxidants . This property is particularly beneficial in mitigating oxidative stress-related conditions.

Antidepressant Effects

DSS also shows promise as an antidepressant agent. In preclinical studies, it has been associated with anxiolytic effects, reducing anxiety-like behaviors in animal models. The antidepressant mechanism may involve the modulation of serotonin and norepinephrine pathways, although further research is necessary to elucidate these pathways fully .

Pharmacokinetics

The pharmacokinetic profile of DSS reveals important insights into its absorption and metabolism. A study employing LC-MS/MS methods found that DSS has poor oral bioavailability (approximately 0.5%), indicating that alternative administration routes or formulations may be necessary to enhance its therapeutic efficacy . The compound was shown to have a rapid clearance rate in vivo, necessitating further exploration into optimizing its delivery.

Case Studies and Research Findings

Several studies have investigated the biological activity of DSS:

- Neuroprotection and Cognitive Enhancement : In a study by Zhang et al., DSS was administered to rats subjected to stressors, resulting in improved memory retention and reduced markers of neuroinflammation .

- Antioxidant Efficacy : Research demonstrated that DSS effectively reduced lipid peroxidation and increased antioxidant enzyme activity in liver tissues, underscoring its protective role against oxidative damage .

- Antidepressant Activity : A recent investigation revealed that DSS administration led to significant reductions in depressive-like behaviors in rodent models through modulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Enhances learning/memory | Modulation of neurotransmitters |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Antidepressant | Reduces anxiety/depression | Modulation of serotonin/norepinephrine levels |

Eigenschaften

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139891-98-8 | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 141 °C | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.